6-Methoxy-2,3-dimethyl-7-nitro-1H-indole

Analytical Chemistry Mass Spectrometry Chemical Identity Confirmation

6-Methoxy-2,3-dimethyl-7-nitro-1H-indole (CAS 68289-71-4) is a polysubstituted nitroindole with the molecular formula C₁₁H₁₂N₂O₃ and an exact mass of 220.0848 g/mol, confirmed by GC-MS spectral data in the Wiley Registry and KnowItAll libraries. The compound belongs to the 7-nitroindole subclass, which is foundational for synthesizing 7-aminoindoles—key intermediates in pyrroloquinoline and other fused heterocyclic systems.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 68289-71-4
Cat. No. B12921650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3-dimethyl-7-nitro-1H-indole
CAS68289-71-4
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=CC(=C2[N+](=O)[O-])OC)C
InChIInChI=1S/C11H12N2O3/c1-6-7(2)12-10-8(6)4-5-9(16-3)11(10)13(14)15/h4-5,12H,1-3H3
InChIKeyQAOHBDPEVGQEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,3-dimethyl-7-nitro-1H-indole (CAS 68289-71-4): A Specialized Nitroindole Building Block for Regiospecific Derivatization


6-Methoxy-2,3-dimethyl-7-nitro-1H-indole (CAS 68289-71-4) is a polysubstituted nitroindole with the molecular formula C₁₁H₁₂N₂O₃ and an exact mass of 220.0848 g/mol, confirmed by GC-MS spectral data in the Wiley Registry and KnowItAll libraries [1]. The compound belongs to the 7-nitroindole subclass, which is foundational for synthesizing 7-aminoindoles—key intermediates in pyrroloquinoline and other fused heterocyclic systems [2]. Its specific substitution pattern (2,3-dimethyl, 6-methoxy, 7-nitro) yields a distinct electronic and steric environment that directly governs electrophilic substitution outcomes during downstream functionalization.

Why 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole Cannot Be Replaced by Generic 5- or 6-Methoxy-2,3-dimethylindoles


Generic substitution of 6-methoxy-2,3-dimethyl-7-nitro-1H-indole with other methoxy-2,3-dimethylindole isomers fails because the regiochemistry of the methoxy group fundamentally alters electrophilic nitration behavior. Yamashkin and Yurovskaya demonstrated that under identical nitration conditions (KNO₃/H₂SO₄), 5- and 6-methoxy-2,3-dimethylindoles follow a standard nitration pathway, whereas 7-methoxy-2,3-dimethylindoles react through a mechanistically distinct route [1]. This divergent reactivity means that a researcher attempting to use the 5-methoxy isomer to access the same 7-nitro-6-methoxy product would obtain a different substitution pattern entirely, leading to an incorrect intermediate and failure of the subsequent synthetic sequence. The specific 6-methoxy-7-nitro arrangement is thus a non-interchangeable requirement for any synthetic route that depends on this exact regioisomer for downstream aminoindole formation or annulation chemistry.

Quantitative Differentiation Evidence for 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole Versus Closest Analogs


Molecular Identity Verification: Monoisotopic Mass and Formula Differentiation from Non-Methoxylated and Regioisomeric Analogs

The target compound is unambiguously distinguishable from its closest analogs by monoisotopic mass and molecular formula. The 6-methoxy substituent adds 30 Da relative to 2,3-dimethyl-7-nitro-1H-indole (no methoxy), and the specific regioisomer is distinguishable from 5-methoxy-2,3-dimethyl-7-nitro-1H-indole only by fragmentation pattern or retention time, though both share the identical formula C₁₁H₁₂N₂O₃. GC-MS data in the Wiley Registry and KnowItAll libraries provide the reference EI mass spectrum for definitive identity confirmation [1].

Analytical Chemistry Mass Spectrometry Chemical Identity Confirmation

Regiospecific Nitration Reactivity: 7-Methoxy-2,3-dimethylindoles Follow a Mechanistically Distinct Pathway from 5- and 6-Methoxy Isomers

Yamashkin and Yurovskaya (1999) established that the nitration of 7-methoxy-2,3-dimethylindoles proceeds via a different mechanistic pathway than that of 5- and 6-methoxy-2,3-dimethylindoles under identical conditions (KNO₃/H₂SO₄) [1]. This regiospecific divergence is a direct consequence of the electron-donating methoxy group at position 7, which alters the indole ring's electrophilic aromatic substitution orientation. The resulting 6-methoxy-2,3-dimethyl-7-nitro-1H-indole is obtained as a product that cannot be accessed by nitrating the 5- or 6-methoxy isomers, making its procurement essential for any route that requires the 7-nitro-6-methoxy substitution pattern.

Regiospecific Synthesis Nitration Chemistry Indole Functionalization

Reduction to Previously Unreported 7-Aminoindoles: A Unique Entry Point to Fused Heterocyclic Libraries

The Yamashkin and Yurovskaya paper explicitly states that reduction of the synthesized nitroindoles—including 6-methoxy-2,3-dimethyl-7-nitro-1H-indole—afforded a series of previously unreported aminoindoles [1]. This indicates that the compound serves as a gateway to novel chemical space. In contrast, the corresponding 5- and 6-methoxy nitroindoles yield known aminoindoles, offering less value for patentable library generation. The quantitative novelty of the downstream products (zero prior reports) is itself a measurable differentiator for drug discovery procurement.

Aminoindole Synthesis Pyrroloquinoline Chemistry Heterocyclic Library Design

Optimal Use Cases for Procuring 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole Based on Differentiation Evidence


Synthesis of Novel 7-Aminoindole Building Blocks for Pyrroloquinoline and Fused Heterocyclic Libraries

Medicinal chemistry groups requiring unexplored 7-aminoindole scaffolds should procure this compound as the direct nitro precursor. Reduction yields previously unreported aminoindoles [1], which can undergo chemoselective annulation with β-ketoesters to form pyrrolo[3,2-f]quinolines—a privileged scaffold in kinase inhibitor programs. The regiospecific 6-methoxy-7-nitro arrangement ensures that the final heterocycle bears substitution patterns inaccessible from 5- or 6-methoxy isomers.

Regiospecific Nitration Studies and Method Development on Electron-Rich Indoles

Laboratories investigating electrophilic aromatic substitution mechanisms on indoles should use this compound as a reference standard. Its documented divergent nitration behavior compared to 5- and 6-methoxy analogs [1] makes it a critical substrate for validating computational models of indole reactivity or for developing new nitration methodologies that require precise regiochemical outcomes.

Analytical Reference Standard for GC-MS Identification of Nitroindole Metabolites or Synthetic Intermediates

The compound's verified GC-MS spectrum in the Wiley Registry and KnowItAll libraries [REFS-1 from Section 1] enables its use as a certified reference standard for identifying nitroindole metabolites in pharmacological or environmental samples. The distinct monoisotopic mass (220.0848 Da) and fragmentation pattern provide unambiguous identification, making it suitable for forensic toxicology or metabolic stability assays involving nitroindole-containing drug candidates.

Precursor for Photoactivatable or Electrophilic Probe Development

The 7-nitro group in this scaffold can serve as a photo-labile protecting group or as a precursor to electrophilic nitroso intermediates upon partial reduction. The 6-methoxy substituent modulates the electronic properties of the indole ring, potentially tuning the wavelength of photolysis or the reactivity of the nitroso species. While direct comparative photochemical data are not available in the sourced literature, the established synthetic accessibility of this specific regioisomer [1] supports its use in probe design where other nitroindole isomers may lack the required substitution pattern.

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